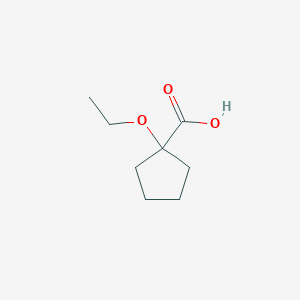

1-Ethoxycyclopentane-1-carboxylic acid

Description

Significance of Alicyclic Carboxylic Acids as Synthetic Intermediates and Scaffolds

Alicyclic carboxylic acids, in general, are pivotal synthetic intermediates. The carboxylic acid group can be readily converted into a wide array of other functional groups, such as esters, amides, and alcohols, providing a gateway to diverse chemical transformations. The cyclic nature of these compounds imparts a degree of conformational rigidity, which is a desirable trait in the design of bioactive molecules. The cyclopentane (B165970) ring, in particular, is a common motif in many natural products and pharmaceuticals, valued for its unique geometry and ability to present substituents in well-defined spatial orientations. fiveable.me

The versatility of these compounds is further highlighted by their use as scaffolds in medicinal chemistry. By modifying the substituents on the alicyclic ring, chemists can fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity. nih.gov The rigid cyclopentane framework can help in optimizing the binding of a drug candidate to its biological target. fiveable.me

Contextualization of 1-Ethoxycyclopentane-1-carboxylic Acid within this Chemical Class

This compound, with the chemical formula C8H14O3 and a molecular weight of 158.19 g/mol , is a specific example of a substituted cyclopentanecarboxylic acid. researchgate.net It is characterized by an ethoxy group and a carboxylic acid group attached to the same carbon atom of the cyclopentane ring. This substitution pattern makes it a quaternary α-alkoxy acid. The presence of the ethoxy group can influence the compound's polarity, solubility, and reactivity compared to unsubstituted cyclopentanecarboxylic acid. It is described as a versatile small molecule scaffold, suggesting its potential use as a starting material for the synthesis of more complex molecules. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 17860-33-2 |

| Description | Versatile small molecule scaffold |

Overview of Current Research Trends and Potential Directions for this compound

While specific research dedicated solely to this compound is limited in publicly available literature, the broader class of substituted cyclopentanecarboxylic acids is an active area of investigation. A significant trend in this field is their application in drug discovery. For instance, novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, which is a target for pain therapeutics. nih.gov This highlights the potential for designing new bioactive molecules based on the cyclopentane scaffold.

Future research directions for this compound could involve its exploration as a building block in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. Its unique substitution pattern may offer advantages in creating sterically hindered environments or introducing specific electronic properties. Further studies are needed to fully elucidate its chemical reactivity and potential as a synthetic intermediate. The development of efficient synthetic routes to this and related compounds will also be crucial for enabling their broader application.

Properties

IUPAC Name |

1-ethoxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLZMYBFTVCTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17860-33-2 | |

| Record name | 1-ethoxycyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethoxycyclopentane 1 Carboxylic Acid and Analogues

Classical Approaches to Cyclopentanecarboxylic Acids

Traditional methods for the synthesis of cyclopentanecarboxylic acids and their derivatives serve as the foundation for developing a synthetic route to 1-ethoxycyclopentane-1-carboxylic acid. These approaches include the oxidation of suitable precursors, hydrolysis of functional groups such as nitriles, amides, and esters, and the carboxylation of organometallic intermediates.

Oxidation of Precursors (e.g., alcohols, aldehydes, ketones)

The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For the synthesis of cyclopentanecarboxylic acid analogues, a common precursor is the corresponding primary alcohol, such as cyclopentylmethanol. Strong oxidizing agents are typically employed to ensure the complete conversion of the alcohol to the carboxylic acid.

Detailed research has shown that reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid, are effective for this transformation. The reaction generally proceeds by oxidizing the primary alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid.

| Precursor | Oxidizing Agent | Product | Yield (%) |

| Cyclopentylmethanol | Na₂Cr₂O₇ / H₂SO₄ | Cyclopentanecarboxylic acid | Not specified |

| Primary Alcohols | Jones Reagent (CrO₃ in H₂SO₄) | Carboxylic Acids | Varies |

| Aldehydes | Potassium Permanganate (KMnO₄) | Carboxylic Acids | Varies |

This table presents common oxidizing agents for the conversion of alcohols and aldehydes to carboxylic acids.

It is important to note that milder oxidizing agents, such as Pyridinium chlorochromate (PCC), will typically only oxidize a primary alcohol to the aldehyde and are therefore not suitable for the direct synthesis of carboxylic acids from alcohols.

Hydrolysis-Based Synthesis

The hydrolysis of various functional groups provides a reliable route to carboxylic acids. Nitriles, amides, and esters can all serve as precursors to the carboxyl group, and their hydrolysis is a key step in many synthetic pathways.

The hydrolysis of a nitrile (a compound containing a -C≡N group) is a common method for preparing carboxylic acids. This reaction can be carried out under either acidic or basic conditions. The carbon atom of the nitrile group is converted into the carboxylic acid carbon.

Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). This process yields a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid.

This table outlines the general conditions for the hydrolysis of nitriles to carboxylic acids.

Amides undergo hydrolysis to form carboxylic acids upon heating with either aqueous acid or base. Similar to nitrile hydrolysis, the choice of acidic or basic conditions determines the initial product.

In acidic hydrolysis, the amide is heated with a strong acid, yielding the carboxylic acid and an ammonium salt. In basic hydrolysis, treatment with a strong base like sodium hydroxide results in the formation of a carboxylate salt and ammonia. The free carboxylic acid is then obtained by acidification of the reaction mixture.

This table summarizes the conditions for the hydrolysis of amides to carboxylic acids.

Ester hydrolysis, also known as saponification when carried out under basic conditions, is a fundamental reaction for the generation of carboxylic acids. chegg.com This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. d-nb.info To drive the reaction to completion, a large excess of water is typically used. The ester is heated with an aqueous solution of a strong acid, such as sulfuric acid, to produce the carboxylic acid and the corresponding alcohol. chegg.com

Base-catalyzed hydrolysis is an irreversible reaction that goes to completion. The ester is heated with a strong base, such as sodium hydroxide, to yield a carboxylate salt and an alcohol. Subsequent acidification is necessary to liberate the free carboxylic acid from its salt. ucalgary.ca

This table illustrates the hydrolysis of an ester to a carboxylic acid under both acidic and basic conditions.

Carboxylation of Organometallic Reagents (e.g., Grignard Reagents with Carbon Dioxide)

The reaction of an organometallic reagent, particularly a Grignard reagent, with carbon dioxide is a powerful method for the formation of carboxylic acids with the introduction of a single carbon atom. This reaction involves the nucleophilic attack of the organometallic compound on the electrophilic carbon atom of carbon dioxide.

The Grignard reagent, typically an alkyl or aryl magnesium halide, is prepared by reacting the corresponding organic halide with magnesium metal in an ethereal solvent. This reagent is then reacted with carbon dioxide, often in the form of dry ice, to form a magnesium carboxylate salt. Subsequent hydrolysis of this salt with an aqueous acid yields the desired carboxylic acid.

This method is particularly useful for synthesizing carboxylic acids from alkyl or aryl halides and provides a direct route to incorporating the carboxyl group.

| Organohalide Precursor | Reagents | Carboxylic Acid Product |

| Cyclopentyl Bromide | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Cyclopentanecarboxylic acid |

| Phenyl Bromide | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Benzoic acid |

This table provides examples of the carboxylation of Grignard reagents to produce carboxylic acids.

Rearrangement Reactions for Cyclopentanecarboxylic Acid Scaffolds

Rearrangement reactions are powerful tools in organic synthesis for altering the carbon skeleton of a molecule. Several classic rearrangements can be employed to contract a six-membered ring into a five-membered cyclopentane (B165970) ring, providing a direct route to cyclopentanecarboxylic acid derivatives.

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that results in a carboxylic acid derivative. wikipedia.orgchegg.com When applied to cyclic α-halo ketones, this reaction serves as an efficient method for ring contraction. chegg.com The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.orgchegg.com

A key example of this methodology is the synthesis of ethyl cyclopentanecarboxylate (B8599756) from 2-chlorocyclohexanone. wikipedia.org In this reaction, treatment of the α-halo ketone with a base, such as sodium ethoxide, induces the rearrangement and subsequent ring contraction from a cyclohexane (B81311) to a cyclopentane ring system. wikipedia.org The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Table 1: Examples of Favorskii Rearrangement for Cyclopentanecarboxylic Acid Synthesis

| Starting Material | Base/Nucleophile | Product | Reference |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | wikipedia.org |

| 2-Bromocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | nih.gov |

The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orguchicago.edu This reaction can be effectively used for the ring contraction of cyclic diketones. wikipedia.org

A pertinent example is the treatment of cyclohexane-1,2-dione with a base, which leads to the formation of 1-hydroxycyclopentane carboxylic acid. wikipedia.org The reaction mechanism involves the nucleophilic attack of a hydroxide ion on one of the ketone groups, followed by the migration of an adjacent carbon atom, resulting in the contraction of the six-membered ring to a five-membered ring. wikipedia.org When an alkoxide is used as the base instead of a hydroxide, the corresponding α-hydroxy ester is formed. wikipedia.org

Table 2: Benzilic Acid Rearrangement for Ring Contraction

| Starting Material | Base | Product | Reference |

| Cyclohexane-1,2-dione | Hydroxide ion | 1-Hydroxycyclopentane carboxylic acid | wikipedia.org |

| Benzil | Potassium hydroxide | Benzilic acid | wikipedia.org |

The Cope rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of a 1,5-diene that occurs under thermal conditions. google.com A variation of this reaction, the oxy-Cope rearrangement, involves a 1,5-dien-3-ol and yields an unsaturated carbonyl compound after tautomerization of the initially formed enol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is generally irreversible due to the formation of the stable carbonyl group. youtube.com

While direct applications of the Cope rearrangement for the synthesis of simple cyclopentanecarboxylic acid scaffolds are not prevalent in the reviewed literature, the oxy-Cope rearrangement provides a powerful method for generating complex cyclic carbonyl compounds. The strategic placement of functional groups on the 1,5-diene precursor can lead to the formation of cyclopentanoid structures. The driving force for the oxy-Cope rearrangement is the formation of a stable carbonyl group through keto-enol tautomerization. wikipedia.org The reaction rate can be significantly accelerated by the use of a base in the anionic oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org

Advanced and Catalytic Synthesis Strategies

Modern catalytic methods offer efficient and selective routes to cyclopentanecarboxylic acids and their derivatives from readily available precursors.

Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. organic-chemistry.org Cyclopentanecarboxylic acid can be synthesized via the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876). wikipedia.org This reaction utilizes carbon monoxide and water to directly install the carboxylic acid moiety onto the cyclopentane ring. wikipedia.org

Alternatively, cyclopentyl halides can serve as precursors. The carbonylation of alkyl halides, such as bromocyclopentane (B41573), in the presence of a suitable catalyst and a nucleophile like an alcohol, can yield the corresponding ester. organic-chemistry.orgrsc.org For instance, the reaction of bromocyclopentane with carbon monoxide and an alcohol in the presence of a palladium catalyst would be expected to produce the corresponding cyclopentanecarboxylate ester. Similarly, the carbonylation of cyclopentanol (B49286) under acidic conditions with a palladium catalyst can also lead to the formation of cyclopentanecarboxylic acid. nih.gov

Table 3: Carbonylation Approaches to Cyclopentanecarboxylic Acid

| Precursor | Reagents | Catalyst | Product | Reference |

| Cyclopentene | CO, H₂O | Palladium catalyst | Cyclopentanecarboxylic acid | wikipedia.org |

| Bromocyclopentane | CO, ROH | Palladium catalyst | Cyclopentanecarboxylate ester | organic-chemistry.orgrsc.org |

| Cyclopentanol | CO | Acid, Palladium catalyst | Cyclopentanecarboxylic acid | nih.gov |

The saturation of the double bond in cyclopentene-1-carboxylic acid or its esters provides a direct route to the corresponding saturated cyclopentanecarboxylic acid derivatives. This transformation is typically achieved through catalytic hydrogenation. libretexts.org

The hydrogenation reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst. libretexts.org Commonly used catalysts for this purpose include platinum, palladium, and nickel. libretexts.org For example, the catalytic hydrogenation of 1,2-dimethylcyclopentene (B3386875) yields 1,2-dimethylcyclopentane, demonstrating the effectiveness of this method for saturating the cyclopentene ring. libretexts.org Similarly, the hydrogenation of ethyl cyclopentene-1-carboxylate in the presence of a suitable catalyst, such as platinum oxide or palladium on carbon, would be expected to yield ethyl cyclopentanecarboxylate. The reaction is typically carried out under a hydrogen atmosphere and provides a high yield of the saturated product.

Table 4: Catalytic Hydrogenation of Cyclopentene Derivatives

| Substrate | Catalyst | Product | Reference |

| 1,2-Dimethylcyclopentene | Metal catalyst (e.g., Pt, Pd) | cis-1,2-Dimethylcyclopentane | libretexts.org |

| 1-Methylcyclopentene | Pt catalyst | 1-Methylcyclopentane | brainly.com |

| Ethyl cyclopentene-1-carboxylate | Metal catalyst (e.g., Pt, Pd) | Ethyl cyclopentanecarboxylate | libretexts.org |

Decarboxylative Cross-Coupling Methodologies for C(sp2)–C(sp3) Bond Formation

Decarboxylative cross-coupling has surfaced as a significant strategy for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require pre-formed organometallic reagents. researchgate.net This methodology utilizes carboxylic acids, which are abundant and structurally diverse, as coupling partners. bham.ac.uk The core principle involves the cleavage of a C-C bond adjacent to a carboxyl group and the subsequent formation of a new C-C bond. researchgate.net Specifically, the construction of C(sp2)–C(sp3) linkages via this method has been a key area of development, addressing a common challenge in organic synthesis. nih.gov

The process can be promoted through several distinct activation strategies. nih.gov One common approach involves the conversion of carboxylic acids into "redox-active esters" (RAEs), such as N-(acyloxy)phthalimide (NHPI) esters. These esters can generate alkyl radicals through single-electron transfer pathways, which then participate in the C-C bond formation. bham.ac.uk Another powerful variant is the reductive cross-electrophile coupling. In this process, a low-valent nickel catalyst, often generated electrochemically or with a chemical reductant, undergoes oxidative addition to a C(sp2)–halide. nih.govnih.gov This intermediate then captures an alkyl radical, generated from the decarboxylation of a redox-active ester or directly from a carboxylate at an anode, to form the desired C(sp2)–C(sp3) bond. nih.govnih.gov

These methods are valued for their functional group tolerance and the use of readily available starting materials. nih.govnih.gov For instance, electro/Ni dual-catalyzed systems allow for the redox-neutral coupling of pristine carboxylates with aryl bromides, avoiding the need for sacrificial oxidants and reductants. nih.gov The versatility of decarboxylative cross-coupling makes it a powerful tool for accessing complex molecular architectures that are valuable in medicinal chemistry and materials science. nih.govacs.org

| Catalyst/System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Ni/Photoredox Catalysis | Alkyl Carboxylic Acids (as RAEs) & Aryl Halides | Utilizes light to drive the catalytic cycle; generally mild reaction conditions. | nih.gov |

| Electro/Ni Dual Catalysis | Pristine Carboxylates & Aryl Bromides | Paired redox-neutral electrolysis avoids sacrificial reagents; adaptable to flow synthesis. | nih.gov |

| Silver-Nickel Electrocatalysis | RAEs of Amino Acids & Aryl Halides | Effective for complex molecules with free phenols and heterocycles. | nih.gov |

| Palladium Catalysis | Aryl Carboxylic Acids & Alkenes (Heck-type) | Decarboxylative variant of the Heck reaction, forming C(sp2)–C(sp2) or C(sp2)–C(sp3) bonds. | researchgate.net |

Carboxylation Reactions Utilizing C1 Sources (e.g., CO2) via Catalytically Generated Allyl Metal Intermediates

The synthesis of carboxylic acids using carbon dioxide (CO2) as a renewable and non-toxic C1 source is a highly attractive area of chemical research. qub.ac.uknih.gov Transition metal-catalyzed carboxylation reactions provide a pathway to achieve this transformation under relatively mild conditions, converting various organic substrates into valuable carboxylic acids. kyoto-u.ac.jpfrontiersin.org A prominent strategy within this field involves the generation of allyl metal intermediates, which then react with CO2 to form the carboxylate product. kyoto-u.ac.jpdoaj.org

These reactions can proceed through several mechanistic pathways. One method is transmetalation, where an allyl metal reagent, such as an allylstannane, transfers its allyl group to a catalytically active transition metal like palladium. frontiersin.org The resulting allyl-palladium complex then undergoes carboxylation with CO2. frontiersin.org Another major route involves the oxidative addition of an allyl electrophile (e.g., allyl acetate) to a low-valent metal center, such as Ni(0), to form an allylic metal intermediate. kyoto-u.ac.jpfrontiersin.org This intermediate subsequently reacts with CO2 in a regio-determining step. kyoto-u.ac.jp The regioselectivity of the carboxylation, yielding either linear or branched products, can often be controlled by the choice of ligands on the metal catalyst. kyoto-u.ac.jp

Furthermore, substrates like allyl alcohols can be used, sometimes requiring a reducing agent like manganese or diethylzinc (B1219324) to facilitate the catalytic cycle. kyoto-u.ac.jp The use of 1,2- or 1,3-dienes can also generate the necessary allyl metal intermediates through addition reactions. kyoto-u.ac.jp These methods collectively represent efficient syntheses of unsaturated carboxylic acids, leveraging CO2 as a sustainable building block. frontiersin.org

| Catalyst | Substrate | C1 Source | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Allylstannane | CO2 (33 atm) | Proceeds via transmetalation to form an allyl-palladium intermediate. | frontiersin.org |

| Ni complexes with Ligands (L1 or L2) | Allyl Acetates | CO2 | Ligand-controlled regiodivergence; L1 yields linear products, L2 yields branched products. | kyoto-u.ac.jp |

| Palladium Catalyst | Allyl Alcohols with Et2Zn | CO2 | Reactions with both linear and branched allyl alcohols produce linear carboxylic acids with high regioselectivity. | kyoto-u.ac.jp |

| Nickel Catalyst with Manganese Reductant | Allyl Alcohols | CO2 | Enables the use of allyl alcohols directly as substrates for carboxylation. | kyoto-u.ac.jp |

| Copper Catalyst | Allylboronates | CO2 | Another transmetalation-based approach for carboxylation. | kyoto-u.ac.jp |

Chemical Reactivity and Transformations of 1 Ethoxycyclopentane 1 Carboxylic Acid

Reactions Involving the Carboxyl Functional Group

The carboxyl group consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This combination allows for reactions typical of both, but the interaction between them results in unique reactivity. The primary reaction pathway for the carboxyl group is nucleophilic acyl substitution. khanacademy.orgopenstax.orgpressbooks.pub

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. uomustansiriyah.edu.iq The general mechanism involves two key steps: the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group. crunchchemistry.co.ukmasterorganicchemistry.com For a carboxylic acid like 1-ethoxycyclopentane-1-carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. orgoreview.com Therefore, it must typically be converted into a better leaving group for the substitution to proceed efficiently. orgoreview.comlibretexts.org

Table 1: Key Steps in Nucleophilic Acyl Substitution

| Step | Description | Intermediate |

|---|---|---|

| 1. Activation (often required) | The -OH group is protonated or converted into a better leaving group. | Protonated carbonyl or activated intermediate. |

| 2. Nucleophilic Addition | The nucleophile attacks the carbonyl carbon. | Tetrahedral Intermediate. |

| 3. Elimination | The leaving group is expelled, and the carbonyl group is reformed. | Substituted Product. |

Formation of Activated Carboxylic Acid Derivatives

To enhance the reactivity of this compound towards nucleophilic acyl substitution, it is often converted into more reactive derivatives known as activated carboxylic acid derivatives. The most common among these are acyl halides and acid anhydrides, which possess better leaving groups than the parent carboxylic acid. libretexts.org

This compound can be converted into its corresponding acyl chloride, 1-ethoxycyclopentane-1-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). jove.comchemguide.co.uk Acyl chlorides are significantly more reactive than carboxylic acids because the chloride ion is an excellent leaving group. youtube.comyoutube.com

When using thionyl chloride, the hydroxyl group of the carboxylic acid attacks the sulfur atom, which displaces a chloride ion. libretexts.orglibretexts.org This forms a reactive chlorosulfite intermediate. orgoreview.comlibretexts.org The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comyoutube.com This is an advantageous method as the gaseous byproducts are easily removed from the reaction mixture, driving the reaction to completion. youtube.com

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Key Advantage |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. chemistrysteps.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Effective chlorinating agent. youtube.comyoutube.com |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Milder reaction conditions. chemguide.co.uk |

The reaction with phosphorus(V) chloride also replaces the -OH group with a -Cl atom, yielding the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. youtube.comchemtube3d.com The formation of the very stable P=O bond in phosphorus oxychloride is a strong driving force for this reaction. jove.com

Acid anhydrides are another class of activated carboxylic acid derivatives. byjus.com Symmetrical anhydrides of this compound can be formed, or it can be reacted with another carboxylic acid to form a mixed anhydride (B1165640).

A common laboratory method for preparing anhydrides involves the reaction of an acyl chloride with a carboxylate salt. jove.compressbooks.publibretexts.org For instance, 1-ethoxycyclopentane-1-carbonyl chloride could be reacted with the sodium salt of this compound to yield the corresponding symmetrical anhydride. The reaction proceeds via nucleophilic acyl substitution, where the carboxylate anion acts as the nucleophile attacking the highly reactive acyl chloride. jackwestin.comjove.com

Another method is the dehydration of two molecules of the carboxylic acid. orgosolver.comslideshare.net This typically requires high temperatures or the use of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). crunchchemistry.co.ukbyjus.comsciencemadness.org However, these harsh conditions can sometimes lead to side reactions. chemistrysteps.com A more controlled approach involves reacting an acid chloride with a carboxylic acid in the presence of a non-nucleophilic base like pyridine. jove.compressbooks.pub The base deprotonates the carboxylic acid, forming a carboxylate in situ, which then reacts with the acid chloride. jove.com

Esterification is the process of forming an ester from a carboxylic acid. orgosolver.com Esters are important compounds found in nature and used widely in industry. cerritos.eduathabascau.ca

The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org In the case of this compound, it can be reacted with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding methyl or ethyl ester.

The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgmsu.edu

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. cerritos.edu This leads to the formation of a tetrahedral intermediate. msu.edu

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming a double bond to the oxygen. cerritos.edu

Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product. libretexts.org

To favor the formation of the ester, the equilibrium can be shifted to the right by using a large excess of the alcohol or by removing water as it is formed. cerritos.eduathabascau.ca

Esterification Reactions

Esterification with Alkyl Halides

The conversion of this compound to its corresponding esters can be achieved through reaction with alkyl halides. This method generally involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction. researchgate.netyoutube.com A common approach involves the use of a base to generate the carboxylate in situ. For instance, tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) has been shown to be an effective base for this transformation, leading to good yields of the desired ester. nih.gov The bulky tetrabutylammonium cation is thought to increase the reactivity of the carboxylate ion in the solution phase. nih.gov

The general reaction proceeds as follows: the carboxylic acid is treated with a stoichiometric amount of a base, such as Bu₄NF, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to generate the carboxylate salt. nih.gov The subsequent addition of an alkyl halide results in the formation of the ester. nih.gov This method is particularly useful for converting carboxylic acids into their esters with primary or secondary alkyl halides. youtube.com

Table 1: Reaction Parameters for Esterification with Alkyl Halides

| Parameter | Description |

| Substrate | This compound |

| Reagent | Alkyl halide (e.g., methyl iodide, ethyl bromide) |

| Base | Tetrabutylammonium fluoride (Bu₄NF) or other suitable bases |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Mechanism | SN2 reaction between the carboxylate and the alkyl halide researchgate.net |

Esterification via Diazomethane (B1218177)

Esterification of this compound can also be accomplished using diazomethane (CH₂N₂), a reagent particularly useful for the synthesis of methyl esters. libretexts.orgmasterorganicchemistry.com This method is known for its high yields and mild reaction conditions. ntu.edu.sg Diazomethane is a yellow, potentially explosive gas and is typically prepared and used in solution with care. masterorganicchemistry.comlibretexts.org

The reaction mechanism involves a two-step process. Initially, the carboxylic acid protonates the diazomethane, which acts as a weak base, to form a carboxylate anion and a methyldiazonium cation. masterorganicchemistry.comntu.edu.sg The highly unstable methyldiazonium cation contains an excellent leaving group, dinitrogen (N₂). ntu.edu.sg In the second step, the carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an SN2 reaction, leading to the formation of the methyl ester and the evolution of nitrogen gas. libretexts.orgntu.edu.sg Due to the production of a gaseous byproduct, it is crucial to ensure that the reaction vessel is properly vented. libretexts.orglibretexts.org

Table 2: Key Aspects of Esterification with Diazomethane

| Aspect | Description |

| Substrate | This compound |

| Reagent | Diazomethane (CH₂N₂) |

| Product | Methyl 1-ethoxycyclopentane-1-carboxylate |

| Byproduct | Nitrogen gas (N₂) |

| Mechanism | Acid-base reaction followed by SN2 attack libretexts.orgmasterorganicchemistry.com |

Transesterification Processes

Transesterification is a process where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.comlibretexts.org While this compound is not an ester, its ester derivatives can undergo transesterification. This reaction is typically catalyzed by either an acid or a base. wikipedia.org

In an acid-catalyzed transesterification, a proton is donated to the carbonyl group of the ester, enhancing its electrophilicity. wikipedia.org A different alcohol then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The reaction is reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol. libretexts.org

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol by a base to form a more potent nucleophile, an alkoxide. wikipedia.org This alkoxide then attacks the carbonyl carbon of the ester. masterorganicchemistry.com This process also results in an equilibrium that can be influenced by the reaction conditions. wikipedia.org

Table 3: Conditions for Transesterification of 1-Ethoxycyclopentane-1-carboxylate Esters

| Condition | Catalyst | Mechanism |

| Acidic | Strong acids (e.g., H₂SO₄) | Protonation of the carbonyl group, followed by nucleophilic attack by the alcohol. wikipedia.org |

| Basic | Strong bases (e.g., NaOR') | Formation of an alkoxide, which acts as a nucleophile. wikipedia.org |

Amide Formation (e.g., via Dicyclohexylcarbodiimide (B1669883) or Amines)

The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.org To facilitate this transformation for this compound, a coupling agent such as dicyclohexylcarbodiimide (DCC) is often employed. youtube.comwikipedia.org

When DCC is used, it activates the carboxylic acid. orgoreview.com The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.orgyoutube.com An amine can then act as a nucleophile, attacking the carbonyl carbon of this intermediate. youtube.com This leads to the formation of the desired amide and dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. wikipedia.org The use of coupling reagents like DCC is a cornerstone of peptide synthesis. libretexts.orgwikipedia.org Other reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can also be used, especially for electron-deficient amines. nih.gov

Table 4: Reagents for Amide Formation

| Reagent | Role |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate the carboxylic acid youtube.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble coupling agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| 1-Hydroxybenzotriazole (HOBt) | Additive to suppress side reactions and improve yield |

| Amine (primary or secondary) | Nucleophile to form the amide bond libretexts.org |

Reduction of the Carboxyl Group and its Derivatives

Conversion to Alcohols (e.g., using Lithium Aluminum Hydride or Diisobutylaluminum Hydride)

The carboxyl group of this compound can be reduced to a primary alcohol, (1-ethoxycyclopentyl)methanol. Strong reducing agents are required for this transformation. libretexts.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.orglibretexts.org The first step of the mechanism involves an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent hydride attacks lead to the final alcohol product after an aqueous workup. youtube.comorganicchemistrytutor.com

Diisobutylaluminum Hydride (DIBAL-H) is another potent reducing agent. masterorganicchemistry.com While it is often used to reduce esters to aldehydes at low temperatures, it can also reduce carboxylic acids to primary alcohols. stackexchange.comacs.org The reaction with carboxylic acids typically involves an initial acid-base reaction, similar to that with LiAlH₄. stackexchange.com At low temperatures (around -70 °C), careful control of stoichiometry can sometimes allow for the isolation of the aldehyde, though reduction to the primary alcohol is also common. quora.com

Table 5: Reducing Agents for the Conversion of Carboxylic Acids to Alcohols

| Reducing Agent | Reactivity | Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH₄) | Very strong | Aldehyde (not isolated) libretexts.orglibretexts.org | Primary alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | Strong, bulky | Aldehyde (can sometimes be isolated at low temperatures) quora.com | Primary alcohol |

Reactions Involving the Cyclopentane (B165970) Ring System and Ethoxy Moiety

While specific studies on the reactivity of the cyclopentane ring and the ethoxy group of this compound are not extensively documented, their chemical behavior can be inferred from the general reactivity of these functional groups.

The cyclopentane ring is a saturated carbocycle and is generally unreactive under standard conditions. baranlab.org Reactions typically require harsh conditions or the introduction of functional groups that facilitate further transformations. For instance, radical substitution reactions could potentially occur on the cyclopentane ring, but these would likely be unselective.

The ethoxy group is an ether linkage. Ethers are generally quite stable and unreactive. They can be cleaved under strongly acidic conditions, typically with hydrogen halides such as HBr or HI, via an SN1 or SN2 mechanism depending on the structure of the ether. Cleavage of the ethoxy group in this compound would likely lead to the formation of ethanol (B145695) and 1-hydroxycyclopentane-1-carboxylic acid.

It is important to note that the reactivity of the cyclopentane ring and the ethoxy moiety is significantly lower than that of the carboxylic acid group. Therefore, most chemical transformations of this compound will preferentially occur at the carboxyl group.

Functionalization of the Alicyclic Core

The cyclopentane ring of this compound is a saturated alicyclic structure, which is typically unreactive towards many common reagents under mild conditions. Functionalization of this hydrocarbon core generally necessitates the use of highly reactive species or energetic conditions.

A primary pathway for modifying the cyclopentane ring is through free-radical halogenation. This reaction involves the substitution of a hydrogen atom on the ring with a halogen, such as chlorine or bromine, usually initiated by ultraviolet (UV) light or heat. The reaction proceeds via a free-radical chain mechanism. Due to the presence of multiple secondary hydrogen atoms on the cyclopentane ring, this reaction is expected to yield a mixture of isomeric halogenated products. The substitution pattern is influenced by the relative stability of the intermediate carbon radicals.

| Reagent | Conditions | Major Predicted Products |

|---|---|---|

| Cl₂ | UV light or Heat | 2-Chloro-1-ethoxycyclopentane-1-carboxylic acid, 3-Chloro-1-ethoxycyclopentane-1-carboxylic acid (and other isomers) |

| Br₂ | UV light or Heat | 2-Bromo-1-ethoxycyclopentane-1-carboxylic acid, 3-Bromo-1-ethoxycyclopentane-1-carboxylic acid (and other isomers) |

Reactions at the Ether Linkage

The ether linkage in this compound is characterized by its general stability under neutral and basic conditions. However, this bond is susceptible to cleavage under strong acidic conditions, typically with hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The cleavage of ethers in the presence of strong acids is a classic nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com The mechanism is initiated by the protonation of the ether's oxygen atom, which transforms the ethoxy group into a more effective leaving group in the form of ethanol. masterorganicchemistry.com Following protonation, a halide anion acts as a nucleophile, attacking one of the adjacent carbon atoms. The reaction can proceed through either an S\N1 or S\N2 pathway, depending on the structure of the ether. wikipedia.orgyoutube.com

For this compound, the ether oxygen is bonded to a primary carbon (of the ethyl group) and a quaternary carbon (of the cyclopentane ring). A nucleophilic attack is more likely to occur at the less sterically hindered primary carbon of the ethyl group via an S\N2 mechanism. An S\N1 reaction at the quaternary carbon is improbable due to the high energy of the potential carbocation intermediate. Consequently, the cleavage of the ether is predicted to yield 1-hydroxycyclopentane-1-carboxylic acid and the corresponding ethyl halide.

| Reagent | Conditions | Major Predicted Products |

|---|---|---|

| HI (excess) | Heat | 1-Hydroxycyclopentane-1-carboxylic acid, Iodoethane |

| HBr (excess) | Heat | 1-Hydroxycyclopentane-1-carboxylic acid, Bromoethane |

While the carboxylic acid group is generally robust under these conditions, the potential for side reactions, such as decarboxylation, exists, particularly with prolonged heating.

Derivatives of 1 Ethoxycyclopentane 1 Carboxylic Acid and Their Synthetic Utility

Esters of 1-Ethoxycyclopentane-1-carboxylic Acid: Synthesis and Reactivity

Esters of this compound are important derivatives due to their stability and utility in various transformations.

Synthesis: The most common method for synthesizing these esters is through Fischer esterification. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, the water formed is typically removed.

Alternatively, esters can be prepared from more reactive derivatives. For instance, the acyl chloride of this compound reacts readily with alcohols to form the corresponding ester and hydrogen chloride. libretexts.org This method is often faster and not reversible.

Reactivity: The reactivity of these esters is centered around nucleophilic acyl substitution. They are less reactive than acyl halides and anhydrides but more reactive than amides. sketchy.com Key reactions include:

Hydrolysis: Esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the alkoxy group.

Aminolysis: Esters react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is generally slower than using acyl halides but is a common synthetic route. libretexts.org

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 1-Ethoxycyclopentane-1-carboxylate ester |

| From Acyl Chloride | Alcohol (R'-OH) | 1-Ethoxycyclopentane-1-carboxylate ester |

| Hydrolysis | H₂O, H⁺ or OH⁻ | This compound |

| Transesterification | R''-OH, H⁺ or Base | New 1-Ethoxycyclopentane-1-carboxylate ester |

| Aminolysis | R'R''NH | 1-Ethoxycyclopentane-1-carboxamide |

Amides of this compound: Preparation and Transformations

Amides derived from this compound are particularly stable carboxylic acid derivatives.

Preparation: Amides are typically synthesized by reacting a more reactive derivative of the carboxylic acid with ammonia or a primary or secondary amine. The most common laboratory methods include:

From Acyl Chlorides: The reaction of 1-ethoxycyclopentane-1-carbonyl chloride with an amine is a rapid and irreversible process that yields the corresponding amide. jackwestin.com

From Esters: As mentioned, esters can undergo aminolysis to form amides, though this may require heating.

Direct Coupling: The carboxylic acid itself can be coupled directly with an amine using a dehydrating agent or coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.com

Transformations: Amides are the least reactive of the common carboxylic acid derivatives. msu.edu Their transformations often require more forcing conditions:

Hydrolysis: Amides can be hydrolyzed to the parent carboxylic acid and the corresponding amine, but this requires prolonged heating with strong acids or bases. libretexts.org

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

A notable application of amides derived from this compound is in the synthesis of complex cyclic structures, such as imides. Cyclic imides are valuable structural motifs found in many pharmaceutically active compounds. rsc.org

In a specific example, 1-Allyl-N-ethoxycyclopentane-1-carboxamide was used as a substrate in a copper(II)-catalyzed oxidative cyclization reaction. rsc.org This process involves the cleavage of the alkene's C=C bond and the formation of two new C-N bonds to construct the imide ring. The reaction utilizes molecular oxygen (O₂) as an efficient and environmentally friendly terminal oxidant. rsc.orgnih.gov This synthetic strategy provides an effective pathway to succinimide (B58015) and glutarimide (B196013) structures, which have significant applications in pharmaceutical synthesis. rsc.org

| Substrate | Catalyst System | Conditions | Product Type |

| 1-Allyl-N-ethoxycyclopentane-1-carboxamide | Cu(II) salt and nitrogen-containing ligand | O₂ (1 atm), 100 °C | Cyclic Imide |

Acyl Halide Derivatives as Reactive Intermediates

Acyl halides, particularly acyl chlorides, are the most reactive derivatives of this compound. libretexts.org They are not typically isolated as final products but are used as highly reactive intermediates for the synthesis of other derivatives.

Synthesis: 1-Ethoxycyclopentane-1-carbonyl chloride is prepared by treating the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgjackwestin.com

Reactivity: Due to the inductive electron-withdrawing effect of the halogen, the carbonyl carbon of an acyl halide is highly electrophilic. libretexts.org This makes them excellent acylating agents that react readily with a wide range of nucleophiles, including:

Water: Rapid hydrolysis to form the carboxylic acid.

Alcohols: Reaction to form esters. libretexts.org

Amines: Reaction to form amides. jackwestin.com

Carboxylates: Reaction to form acid anhydrides.

This high reactivity makes them central to the interconversion of carboxylic acid derivatives. libretexts.org

Acid Anhydride (B1165640) Derivatives in Carbon Acylation

Acid anhydrides are another class of reactive derivatives of this compound. An anhydride can be symmetrical, formed from two molecules of the parent acid, or a mixed anhydride. wikipedia.org

Synthesis: Symmetrical anhydrides can be formed by reacting the acyl chloride with a carboxylate salt of the parent acid. jackwestin.com

Reactivity and Application: Acid anhydrides are more reactive than esters but less reactive than acyl halides. sketchy.com Their primary use is as acylating agents. In carbon acylation reactions, such as the Friedel-Crafts acylation, an acid anhydride can be used to introduce the 1-ethoxycyclopentanecarbonyl group onto an aromatic ring in the presence of a Lewis acid catalyst. While acyl chlorides are also used for this purpose, anhydrides can be advantageous in certain cases, although they have lower atom economy as one equivalent of the carboxylic acid is lost as a leaving group. wikipedia.org

Functional Group Interconversions and Further Derivatization

The ability to convert this compound into its various derivatives opens up numerous pathways for further molecular elaboration through functional group interconversions (FGI). ub.eduimperial.ac.uk FGI is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk

The primary derivatives serve as platforms for a variety of transformations:

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like LiAlH₄. This would yield (1-ethoxycyclopentyl)methanol.

Grignard Reactions: Esters can react with two equivalents of a Grignard reagent to produce tertiary alcohols.

Nitrile Formation: Amides can be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride to yield nitriles (1-ethoxycyclopentane-1-carbonitrile). vanderbilt.edu

These interconversions highlight the synthetic utility of the initial derivatives, allowing access to a wide range of compounds, including alcohols, amines, and nitriles, from a single carboxylic acid starting material.

Strategies for Enantiomer Resolution

Enantiomer resolution is a common technique to separate a racemic mixture of a chiral compound into its individual enantiomers. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

A widely used method for the resolution of carboxylic acids is the formation of diastereomeric salts or amides by reaction with a chiral auxiliary. libretexts.orglibretexts.orgyoutube.com For this compound, this would involve reacting the racemic acid with an enantiomerically pure chiral amine or alcohol. The resulting diastereomeric salts or esters can then be separated based on differences in solubility, allowing for isolation of each diastereomer through fractional crystallization.

For instance, chiral amines such as (R)- or (S)-1-phenylethylamine are frequently employed as resolving agents for racemic carboxylic acids. libretexts.org The reaction of racemic this compound with (R)-1-phenylethylamine would yield two diastereomeric salts: ((R)-1-Ethoxycyclopentane-1-carboxylate)-((R)-1-phenylethylammonium) and ((S)-1-Ethoxycyclopentane-1-carboxylate)-((R)-1-phenylethylammonium). These salts, having different physical properties, can be separated. Subsequently, the pure enantiomers of the carboxylic acid can be recovered by treatment with an acid to remove the chiral auxiliary.

Similarly, chiral alcohols can be used to form diastereomeric esters, which can then be separated. After separation, hydrolysis of the ester linkage regenerates the enantiomerically pure carboxylic acid and the chiral alcohol.

Table 1: Common Chiral Auxiliaries for Resolution of Carboxylic Acids

| Chiral Auxiliary | Type | Resulting Diastereomer |

| (R)- or (S)-1-Phenylethylamine | Amine | Salt |

| (R)- or (S)-α-Methylbenzylamine | Amine | Salt |

| Brucine | Alkaloid (Amine) | Salt |

| Strychnine | Alkaloid (Amine) | Salt |

| (1R,2S)-Ephedrine | Amino alcohol | Amide/Ester |

| (R)- or (S)-Mandelic acid | Carboxylic acid | Ester (if alcohol resolved) |

This table presents examples of chiral auxiliaries that could be theoretically applied to resolve racemic this compound based on general principles of enantiomer resolution.

Once diastereomers are formed, they can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov Diastereomers have different interactions with the stationary phase of the chromatography column, leading to different retention times and allowing for their separation. This method is particularly useful for the separation of diastereomeric esters or amides that may not be easily separable by crystallization.

For the diastereomeric amides or esters derived from this compound, a normal-phase HPLC with a silica gel column could potentially be employed. The separation efficiency would depend on the specific chiral auxiliary used and the mobile phase composition.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, avoiding the need for resolution of a racemic mixture.

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of this compound, this could involve an asymmetric alkylation of a cyclopentanone precursor.

A potential strategy could involve the enantioselective addition of an ethoxy group and a carboxylate equivalent to a cyclopentanone derivative, mediated by a chiral catalyst. Organocatalysis has emerged as a powerful tool for such transformations, enabling the creation of quaternary stereocenters with high enantioselectivity. acs.orgnih.govacs.org

Chiral carboxylic acids themselves can be used as chiral auxiliaries to direct stereoselective reactions. semanticscholar.org While not directly applicable to the synthesis of this compound itself, this principle is important in the broader context of asymmetric synthesis. In such cases, a chiral carboxylic acid is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction, after which the auxiliary is cleaved.

For a molecule like this compound, a more relevant approach involving chiral auxiliaries would be the asymmetric alkylation of a cyclopentanone enolate derivative where the enolate is rendered chiral by a covalently attached chiral auxiliary.

Table 2: Potential Asymmetric Synthesis Strategies for this compound

| Strategy | Description | Key Chiral Element |

| Organocatalytic Michael Addition | Asymmetric addition of a nucleophile to a cyclopentenone derivative. | Chiral organocatalyst |

| Asymmetric Alkylation | Alkylation of a chiral enolate derived from a cyclopentanone precursor. | Chiral auxiliary |

| Desymmetrization | Enantioselective reaction on a prochiral cyclopentane (B165970) derivative. | Chiral catalyst or reagent |

This table outlines plausible asymmetric synthesis strategies for this compound based on established methodologies for the synthesis of substituted cyclopentanes.

Biocatalytic and Enzymatic Routes to Chiral Analogues

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. mdpi.comresearchgate.net Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

For the preparation of chiral analogues of this compound, several biocatalytic approaches can be envisioned. One common method is the kinetic resolution of a racemic ester of the target acid using lipases or esterases. google.comnih.govresearchgate.netnih.gov In a kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The resulting acid and ester can then be separated.

Another powerful biocatalytic strategy is the desymmetrization of a prochiral precursor. rsc.orgnih.govresearchgate.netresearchgate.net For instance, a prochiral disubstituted cyclopentane derivative could be selectively functionalized by an enzyme to yield a chiral intermediate for the synthesis of this compound.

Table 3: Potential Biocatalytic Approaches for Chiral Synthesis

| Biocatalytic Method | Enzyme Class | Substrate | Products |

| Kinetic Resolution | Lipase, Esterase | Racemic ethyl 1-ethoxycyclopentane-1-carboxylate | (R)-1-Ethoxycyclopentane-1-carboxylic acid and (S)-ethyl 1-ethoxycyclopentane-1-carboxylate (or vice versa) |

| Desymmetrization | Hydrolase, Oxidase | Prochiral cyclopentane dicarboxylate or diol | Chiral monoester or mono-ol |

This table illustrates hypothetical biocatalytic routes towards enantiomerically enriched this compound or its precursors, based on common enzymatic transformations.

Catalysis and Mechanistic Studies in 1 Ethoxycyclopentane 1 Carboxylic Acid Transformations

Transition Metal Catalysis in Organic Reactions

Transition metals offer powerful catalytic cycles for the functionalization of carboxylic acids, primarily through decarboxylative pathways where the carboxyl group is removed as CO2, generating a reactive alkyl intermediate.

Copper catalysis is a cost-effective and versatile tool in organic synthesis. While direct decarboxylative couplings of free carboxylic acids can be challenging, copper catalysts have shown efficacy in reactions involving activated carboxylic acids or specific substrate types.

One approach involves the use of redox-active esters (RAEs) derived from carboxylic acids, which serve as alkyl radical precursors. rsc.org Copper catalysts, such as copper(I) chloride (CuCl) and copper(II) acetylacetonate (B107027) (Cu(acac)2), can facilitate the decarboxylative cross-coupling of these RAEs. rsc.org For a substrate like 1-Ethoxycyclopentane-1-carboxylic acid, this would involve its conversion to an RAE, which could then be coupled with various partners, such as alkynes, under photoinduced copper catalysis. rsc.org

Another relevant transformation is the copper-catalyzed decarboxylative elimination of (hetero)aromatic propionic acids to form vinyl (hetero)arenes. chemrxiv.orgsemanticscholar.org This type of reaction proceeds via a distinct mechanism involving benzylic deprotonation followed by radical decarboxylation. chemrxiv.orgsemanticscholar.org While this compound lacks the specific structure for this particular elimination, the underlying principle of copper-mediated radical decarboxylation is a key concept in designing transformations for aliphatic acids. chemrxiv.org Mechanistic studies suggest these reactions can avoid single-electron-transfer oxidation of the carboxylate, offering an alternative pathway to related photoredox methods. semanticscholar.org

A highly effective method for the decarboxylative cross-coupling of aliphatic carboxylic acids with aryl halides involves the synergistic use of iron and nickel catalysts under photoredox conditions. researchgate.netnih.govnih.gov This system provides a powerful alternative to more expensive noble metal catalysts like iridium. acs.org The reaction utilizes an inexpensive iron(III) chloride (FeCl₃) co-catalyst along with a nickel catalyst, demonstrating broad applicability to a range of activated and unactivated carboxylic acids. nih.govacs.orgchemrxiv.org

This methodology is particularly well-suited for tertiary carboxylic acids like this compound. The process can couple a wide variety of carboxylic acid derivatives, including those with heterocycles and protic functionality, with an array of aryl iodides in good to excellent yields (23-96%). researchgate.netnih.govchemrxiv.org The reaction conditions are robust and can tolerate functional groups such as aldehydes and esters. acs.org

The proposed mechanism involves the iron catalyst being responsible for the light-induced activation of the carboxylic acid, while a Ni(I) alkyl intermediate activates the aryl halide coupling partner before the final bond-forming reductive elimination step. researchgate.netnih.govchemrxiv.org

While palladium is famous for carboxylation reactions (the addition of CO₂), it is also a potent catalyst for the reverse reaction: decarboxylation and decarboxylative cross-coupling. uco.eswikipedia.org For a substrate like this compound, palladium-catalyzed decarboxylation would yield 1-ethoxycyclopentane.

Mechanistic studies on carbon-supported palladium nanoparticles (Pd/C) have shown that the active catalytic phase is α-phase palladium hydride (α-PdHx). uco.espnnl.govtum.de The reaction proceeds through an initial α-C–H bond dissociation on the palladium surface, forming a surface-bound intermediate. uco.espnnl.gov This is followed by the cleavage of the C–COO bond. uco.es The presence of pre-adsorbed hydrogen can enhance the reaction rate by an order of magnitude, highlighting the crucial role of the palladium hydride species. pnnl.govtum.de

Beyond simple decarboxylation, palladium catalysts can effect decarboxylative cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org These transformations couple carboxylic acids with organic halides, and while many examples involve aromatic or heteroaromatic acids, the methodology has been extended to sp³-hybridized carboxylic acids. wikipedia.orgresearchgate.netnih.gov This opens the possibility of coupling this compound with various aryl or vinyl halides to synthesize complex molecular architectures.

Mechanistic Investigations

Understanding the reaction mechanism is critical for optimizing reaction conditions and expanding the substrate scope. For the transformations of this compound, several experimental techniques can elucidate the pathways involved.

Many decarboxylative coupling reactions, particularly those involving photoredox or copper catalysis, are proposed to proceed through radical intermediates. chemrxiv.orgresearchgate.net Radical scavenging experiments are a primary tool to verify the presence of these transient species.

In this type of experiment, a compound known as a radical scavenger or trap, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. researchgate.net If the reaction proceeds through a free radical pathway, the scavenger will react with the radical intermediate. This interception will either inhibit the reaction entirely or lead to the formation of a trapped adduct, which can be identified. A significant decrease in product yield in the presence of the scavenger provides strong evidence for a radical-mediated mechanism. researchgate.net For instance, in the context of the Fe/Ni metallaphotoredox system, the formation of an alkyl radical following decarboxylation is a key mechanistic step that could be probed using such experiments. nih.gov

Identifying the key catalytic intermediates is crucial for confirming a proposed mechanistic cycle. In the context of the transition metal-catalyzed transformations discussed, several key intermediates are hypothesized.

For the Fe/Ni metallaphotoredox system , a critical intermediate is a Ni(I) alkyl species, which is proposed to form before reacting with the aryl halide. researchgate.netnih.govchemrxiv.org Stoichiometric and spectroscopic studies can be employed to characterize potential organonickel intermediates and differentiate between possible mechanistic pathways, such as those involving Ni(0), Ni(I), or Ni(II) species at various stages. acs.org

In palladium-catalyzed decarboxylation , in situ X-ray Absorption Near Edge Structure (XANES) spectroscopy has been instrumental in identifying the active catalyst as α-phase palladium hydride (α-PdHx). uco.espnnl.govtum.de Furthermore, deuterium (B1214612) labeling studies can trace the bond-breaking and bond-forming steps, confirming that the reaction proceeds via an initial α-C–H bond dissociation to form a distinct intermediate on the palladium surface before the loss of CO₂. uco.espnnl.gov

In some copper-catalyzed reactions , high-valent copper species, such as Cu(III) intermediates, have been proposed. nih.gov The characterization of these often unstable intermediates requires advanced spectroscopic techniques or computational modeling to support their existence in the catalytic cycle.

Proposed Reaction Pathways and Catalytic Cycles

The catalytic transformations of this compound, like other carboxylic acids, can proceed through various reaction pathways depending on the catalyst and reaction conditions. While specific mechanistic studies on this particular compound are not extensively detailed in the available literature, analogies can be drawn from studies on related cyclopentane (B165970) carboxylic acids and other aliphatic carboxylic acids. researchgate.neticm.edu.pl

One of the primary catalytic transformations for carboxylic acids is decarboxylation , where the carboxyl group is removed as carbon dioxide (CO₂). rsc.orgresearchgate.net This process can be a key step in the synthesis of various organic compounds. The catalytic cycle for decarboxylation often involves the coordination of the carboxylic acid to a metal catalyst, followed by the cleavage of the C-C bond and the release of CO₂. The resulting organometallic intermediate can then undergo further reactions, such as protonolysis to yield an alkane, or it can participate in cross-coupling reactions. rsc.org

Another significant pathway is esterification , the reaction of a carboxylic acid with an alcohol to form an ester and water. This reaction is typically catalyzed by an acid. The generally accepted mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com

In the context of metallaphotoredox catalysis, carboxylic acids can undergo a variety of transformations, including alkylation, arylation, and amination. princeton.edu The proposed catalytic cycle in these systems often begins with the formation of a carboxylate-metal complex. Single-electron transfer (SET) from a photocatalyst can then induce decarboxylation, generating a radical intermediate. This radical can then engage in the desired bond-forming reaction, and the catalyst is regenerated to complete the cycle. princeton.edu

For transformations involving ring-opening or modification of the cyclopentane ring, the reaction pathways would be more complex. For instance, in reactions catalyzed by tertiary amines with oxiranes, the carboxylic acid can participate in the ring-opening of the epoxide. researchgate.net The proposed mechanism suggests the formation of a hydrogen-bonded complex between the acid and the oxirane, followed by a nucleophilic attack of the carboxylate anion. researchgate.net

While detailed catalytic cycles for this compound are not explicitly available, a generalized representation for a metal-catalyzed decarboxylative process can be proposed:

Ligand Exchange: The carboxylic acid displaces a ligand on the metal catalyst to form a metal-carboxylate complex.

Decarboxylation: The metal-carboxylate complex undergoes decarboxylation to release CO₂ and form an organometallic intermediate.

Product Formation: The organometallic intermediate reacts with a substrate (e.g., a proton source, an electrophile) to form the final product.

Catalyst Regeneration: The catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Kinetic Studies of Catalyzed Reactions

Kinetic studies are crucial for understanding the mechanism of a catalyzed reaction and for optimizing reaction conditions. Such studies for reactions involving this compound would involve monitoring the concentration of reactants and products over time under various conditions.

Quantitative Analysis of Reactant Consumption and Product Formation

A quantitative analysis of reactant consumption and product formation provides valuable data for determining the reaction rate, order, and activation energy. For a catalyzed reaction involving this compound, this would typically involve techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the concentrations of the starting material and the desired product at different time intervals.

For instance, in a study on the total acid number (TAN) reduction of cyclopentane carboxylic acid using subcritical methanol (B129727), the concentration of the acid was monitored over time. researchgate.neticm.edu.pl The experimental data revealed that the TAN removal kinetics followed first-order kinetics. researchgate.neticm.edu.pl A similar approach could be applied to study the transformations of this compound.

A hypothetical dataset for the catalyzed esterification of this compound with an alcohol could be presented as follows:

| Time (min) | Concentration of this compound (mol/L) | Concentration of Ester Product (mol/L) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.42 | 0.58 |

| 90 | 0.29 | 0.71 |

| 120 | 0.20 | 0.80 |

From such data, the rate of reaction can be calculated at different time points, and a rate law can be determined.

Influence of Catalyst Loading and Reaction Parameters

The rate of a catalyzed reaction is significantly influenced by parameters such as catalyst loading, temperature, and reactant concentrations.

Catalyst Loading: Generally, increasing the catalyst loading leads to an increase in the reaction rate, as more active sites are available for the reaction. However, beyond a certain point, the rate may plateau due to mass transfer limitations or because the catalyst concentration is no longer the rate-limiting factor. mdpi.com For example, in the esterification of 1-methoxy-2-propanol (B31579) and acetic acid, the yield of the product increased with catalyst loading up to 10 wt%, after which the increase was minimal. mdpi.com In some highly efficient catalytic systems, even a reduction in catalyst loading from 5 mol% to 0.1 mol% did not negatively affect the reaction outcome, maintaining high conversion and enantiopurity. researchgate.net

Reaction Temperature: The reaction rate typically increases with temperature, as described by the Arrhenius equation. However, excessively high temperatures can lead to catalyst degradation or the formation of unwanted side products. Kinetic studies performed at various temperatures allow for the determination of the activation energy of the reaction, providing further insight into the reaction mechanism. For the reaction of cyclopentane carboxylic acid with subcritical methanol, experiments were conducted at temperatures ranging from 180–220°C to determine the activation energy. researchgate.neticm.edu.pl

Reactant Concentration: The concentration of reactants also plays a crucial role in the reaction kinetics. The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.

A hypothetical data table illustrating the effect of catalyst loading on the initial rate of a reaction involving this compound is shown below:

| Catalyst Loading (mol%) | Initial Reaction Rate (mol/L·s) |

|---|---|

| 0.5 | 1.2 x 10⁻⁴ |

| 1.0 | 2.5 x 10⁻⁴ |

| 2.0 | 4.8 x 10⁻⁴ |

| 3.0 | 6.5 x 10⁻⁴ |

| 4.0 | 7.0 x 10⁻⁴ |

| 5.0 | 7.1 x 10⁻⁴ |

This data would suggest that the reaction rate increases with catalyst loading up to a certain point, after which the increase becomes less significant.

Advanced Characterization Techniques in Research on 1 Ethoxycyclopentane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Ethoxycyclopentane-1-carboxylic acid, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in confirming the connectivity of atoms within this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy.

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group's ethyl protons—a triplet for the methyl group and a quartet for the methylene (B1212753) group—due to spin-spin coupling. The protons of the cyclopentane (B165970) ring would likely appear as a series of multiplets in the aliphatic region. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range, a characteristic feature of carboxylic acids. acs.org

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Key signals would include the carbonyl carbon of the carboxylic acid, typically found in the 170-180 ppm region. The quaternary carbon of the cyclopentane ring attached to both the ethoxy and carboxylic acid groups would also have a characteristic chemical shift. The remaining carbons of the cyclopentane ring and the ethoxy group would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 175.0 - 180.0 |

| Quaternary Cyclopentane C | - | 85.0 - 95.0 |

| Cyclopentane CH₂ | 1.5 - 2.2 (multiplets) | 25.0 - 40.0 |

| Methylene (-OCH₂CH₃) | 3.4 - 3.7 (quartet) | 60.0 - 65.0 |

| Methyl (-OCH₂CH₃) | 1.1 - 1.3 (triplet) | 14.0 - 16.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

NMR spectroscopy is also a powerful tool for quantitative analysis, allowing for the determination of the concentration of a sample using an internal standard of known concentration. The integral of the NMR signals is directly proportional to the number of protons giving rise to the signal, enabling precise quantification.

Furthermore, should this compound be synthesized in a chiral, non-racemic form, NMR spectroscopy can be employed to determine the diastereomeric excess. This is typically achieved by derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers. These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum, allowing for the integration of these signals to determine their relative ratio and thus the diastereomeric excess. rsc.orgnih.gov Chiral solvating agents can also be used to induce chemical shift differences between enantiomers, providing a direct method for determining enantiomeric purity. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-FTICRMS, GC-MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.org